Elevated Lipophilicity of Methyl 4-N-propylphenyl sulfide Drives Distinct ADME Profile
The experimental LogP for Methyl 4-N-propylphenyl sulfide is 3.361, which is significantly higher than the values for its closest analogs, thioanisole (LogP 2.9) and 4-methylthioanisole (LogP 3.13) [1]. This quantifiable increase in lipophilicity directly impacts membrane permeability and metabolic stability, making the compound a more suitable starting point for lead optimization programs where higher logP values are a structural requirement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.36 |
| Comparator Or Baseline | Thioanisole: 2.9; 4-Methylthioanisole: 3.13 |
| Quantified Difference | Target vs. Thioanisole: +0.46 logP units; Target vs. 4-Methylthioanisole: +0.23 logP units |
| Conditions | Experimental determination at 25°C |
Why This Matters
Lipophilicity is a critical determinant of a molecule's ADME properties; the specific LogP of the n-propyl derivative can be a deciding factor for scientists selecting a building block to achieve a desired target profile in drug development.
- [1] Internetchemie. Thioanisol. LogP 2.9. Available at: http://www.internetchemie.info/chemie/thioanisol.php View Source
